4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrobromide salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide typically involves multi-step organic reactions. The process may start with the formation of the pyrazinopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the dimethylaminoethoxy and phenyl groups through substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrazinopyrimidines: Compounds with phenyl groups attached to the pyrazinopyrimidine core.
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
21271-21-6 |
---|---|
Molecular Formula |
C17H19BrN4O2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C17H18N4O2.BrH/c1-20(2)10-11-23-16-15(13-6-4-3-5-7-13)17(22)21-9-8-18-12-14(21)19-16;/h3-9,12H,10-11H2,1-2H3;1H |
InChI Key |
NADLOUKASJSMIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.